molecular formula C15H24ClN3O B10903349 N-(4-tert-butylcyclohexyl)-4-chloro-1-methyl-1H-pyrazole-3-carboxamide

N-(4-tert-butylcyclohexyl)-4-chloro-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B10903349
M. Wt: 297.82 g/mol
InChI Key: ZKOSPTOGRHADKU-UHFFFAOYSA-N
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Description

N-(4-tert-butylcyclohexyl)-4-chloro-1-methyl-1H-pyrazole-3-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a tert-butylcyclohexyl group, a chloro-substituted pyrazole ring, and a carboxamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butylcyclohexyl)-4-chloro-1-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butylcyclohexyl)-4-chloro-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-(4-tert-butylcyclohexyl)-4-chloro-1-methyl-1H-pyrazole-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-tert-butylcyclohexyl)-4-chloro-1-methyl-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C15H24ClN3O

Molecular Weight

297.82 g/mol

IUPAC Name

N-(4-tert-butylcyclohexyl)-4-chloro-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C15H24ClN3O/c1-15(2,3)10-5-7-11(8-6-10)17-14(20)13-12(16)9-19(4)18-13/h9-11H,5-8H2,1-4H3,(H,17,20)

InChI Key

ZKOSPTOGRHADKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)NC(=O)C2=NN(C=C2Cl)C

Origin of Product

United States

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